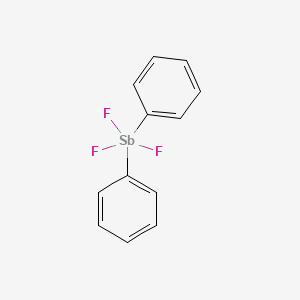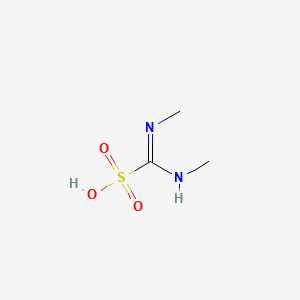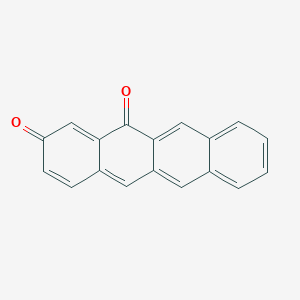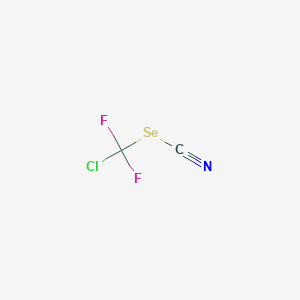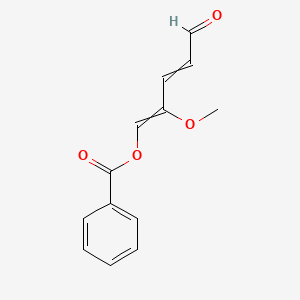
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate is an organic compound with a molecular mass of 232.073558864 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is known for its unique structure, which includes a methoxy group and a benzoate ester.
Preparation Methods
The synthesis of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves several steps. One method includes the reaction of methyl 3-bromobenzoate with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in acetonitrile . The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to reflux for several hours. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group to form new derivatives.
Scientific Research Applications
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate can be compared with similar compounds such as:
Methyl 3-(1-methoxy-4-methyl-1-oxopenta-2,3-dien-2-yl)benzoate: A similar compound with slight variations in the substituent groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
55546-51-5 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2-methoxy-5-oxopenta-1,3-dienyl) benzoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(8-5-9-14)10-17-13(15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
RLUTZSRIRVQFON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=COC(=O)C1=CC=CC=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


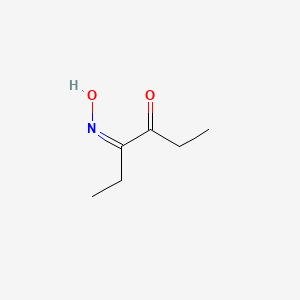
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)

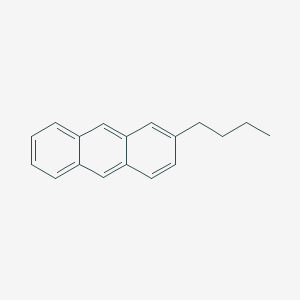
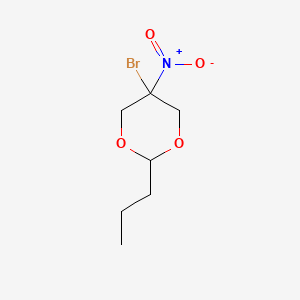
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
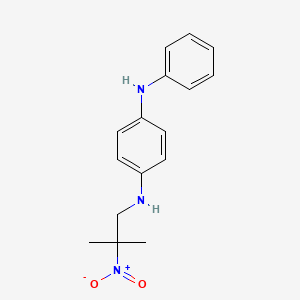
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
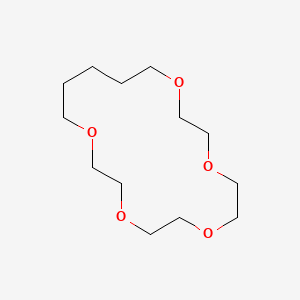
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
